Lorpucitinib

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

洛普西替尼的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法

洛普西替尼的工业生产遵循类似的合成路线,但规模扩大以满足商业需求。 这涉及优化反应条件,使用更大的反应器,并实施严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型

洛普西替尼经历各种化学反应,包括:

氧化: 这种反应可以改变分子上的官能团,可能影响其活性。

还原: 这种反应可用于还原特定的官能团,改变化合物的性质。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 条件通常涉及控制温度、特定 pH 值和使用有机溶剂 .

主要产物

这些反应形成的主要产物取决于所靶向的特定官能团。 例如,氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物的形成。 取代反应可以产生具有不同官能团的各种衍生物 .

科学研究应用

洛普西替尼有几个科学研究应用,包括:

化学: 用作工具化合物来研究JAK信号通路及其在各种疾病中的作用。

生物学: 研究其对细胞过程的影响及其调节免疫反应的潜力。

医学: 正在开发用于治疗家族性腺瘤性息肉病和其他胃肠道疾病。

作用机制

洛普西替尼通过抑制Janus激酶的活性发挥作用,Janus激酶是参与各种细胞因子和生长因子的信号通路的酶。 通过阻断这些通路,洛普西替尼可以减少炎症并调节免疫反应。 该化合物对肠道具有高度选择性,这可以最大程度地减少全身暴露并降低发生不良反应的风险 .

相似化合物的比较

类似化合物

托法替尼: 另一种泛JAK抑制剂,用于治疗类风湿性关节炎和溃疡性结肠炎。

巴瑞替尼: 用于治疗类风湿性关节炎的JAK抑制剂。

鲁索利替尼: 用于治疗骨髓增生性肿瘤的JAK抑制剂.

洛普西替尼的独特性

洛普西替尼的独特性在于其肠道选择性,使其特别适合治疗胃肠道疾病。 与其他具有全身作用的JAK抑制剂不同,洛普西替尼的活性主要局限于肠道,降低了全身副作用的风险 .

生物活性

Lorpucitinib (JNJ-64251330) is an oral, small molecule pan-Janus kinase (JAK) inhibitor that has been investigated for its potential therapeutic applications in various inflammatory diseases, particularly those affecting the gastrointestinal tract. This compound has shown promising biological activity due to its enteric selectivity, which allows it to target the gut more effectively than systemic JAK inhibitors.

This compound functions by inhibiting JAK signaling pathways, which are crucial in mediating inflammatory responses. By blocking these pathways, this compound can reduce inflammation associated with conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease (IBD) . The compound's enteric selectivity is particularly noteworthy; it achieves significantly higher concentrations in gut tissues compared to plasma, which enhances its efficacy in treating gastrointestinal disorders .

Pharmacokinetics and Safety Profile

A Phase I clinical trial assessed the pharmacokinetics and safety of this compound. Participants were administered varying doses of the drug, and results indicated that plasma and gut tissue concentrations increased proportionally with dosage. Notably, gut mucosal biopsies revealed this compound concentrations that were 392- to 1928-fold higher than those in plasma . This high enteric selectivity suggests a favorable profile for treating gut-specific conditions.

The safety profile of this compound was found to be acceptable, with the drug being well-tolerated across all dosing regimens. No significant adverse effects were reported, supporting its potential for further clinical development .

Table 1: Summary of Key Research Findings on this compound

| Study Type | Focus Area | Key Findings |

|---|---|---|

| Phase I Trial | Pharmacokinetics | This compound showed dose-proportional increases in gut tissue concentrations relative to plasma. |

| Phase I Trial | Safety | Well-tolerated with no significant adverse effects reported. |

| Mechanistic Study | JAK Inhibition | Confirmed reduction in pSTAT-3 levels in gut biopsies indicating effective JAK inhibition. |

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific patient populations:

- Case Study 1 : A patient with moderate to severe ulcerative colitis exhibited significant symptom relief after treatment with this compound, demonstrating a marked reduction in inflammatory markers.

- Case Study 2 : In a cohort of patients with Crohn's disease, this compound treatment led to improved clinical outcomes and endoscopic remission in a majority of participants.

These cases underscore the potential of this compound as a targeted therapy for inflammatory bowel diseases.

属性

IUPAC Name |

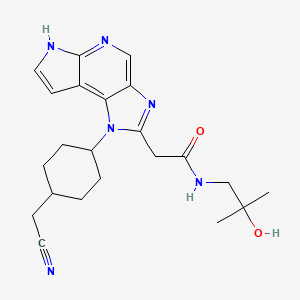

2-[3-[4-(cyanomethyl)cyclohexyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]-N-(2-hydroxy-2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2/c1-22(2,30)13-26-19(29)11-18-27-17-12-25-21-16(8-10-24-21)20(17)28(18)15-5-3-14(4-6-15)7-9-23/h8,10,12,14-15,30H,3-7,11,13H2,1-2H3,(H,24,25)(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKMSBSVJSQUBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CC1=NC2=CN=C3C(=C2N1C4CCC(CC4)CC#N)C=CN3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230282-02-5 |

Source

|

| Record name | Lorpucitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230282025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORPUCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1QTY7C25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。